molecular formula C17H23N3O2 B11829924 Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate

Cat. No.: B11829924
M. Wt: 301.4 g/mol
InChI Key: QXWYBULJQAZHKI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyano group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a piperidine derivative with a cyano-substituted pyridine under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane or tetrahydrofuran. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted products with new functional groups replacing the cyano or pyridinyl groups.

Scientific Research Applications

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinyl ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(cyano(pyridin-3-yl)methyl)piperidine-1-carboxylate is unique due to the presence of both a cyano group and a pyridinyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-[cyano(pyridin-3-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-10H2,1-3H3

InChI Key

QXWYBULJQAZHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CN=CC=C2

Origin of Product

United States

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